4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 921908-85-2
VCID: VC7344743
InChI: InChI=1S/C20H23FN2O5S/c1-5-27-17-9-7-14(11-15(17)21)29(25,26)22-13-6-8-18-16(10-13)23(4)19(24)20(2,3)12-28-18/h6-11,22H,5,12H2,1-4H3
SMILES: CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)F
Molecular Formula: C20H23FN2O5S
Molecular Weight: 422.47

4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

CAS No.: 921908-85-2

Cat. No.: VC7344743

Molecular Formula: C20H23FN2O5S

Molecular Weight: 422.47

* For research use only. Not for human or veterinary use.

4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide - 921908-85-2

Specification

CAS No. 921908-85-2
Molecular Formula C20H23FN2O5S
Molecular Weight 422.47
IUPAC Name 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Standard InChI InChI=1S/C20H23FN2O5S/c1-5-27-17-9-7-14(11-15(17)21)29(25,26)22-13-6-8-18-16(10-13)23(4)19(24)20(2,3)12-28-18/h6-11,22H,5,12H2,1-4H3
Standard InChI Key JGJMYBHWMDEPQG-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)F

Introduction

Synthesis and Optimization

The synthesis of such complex organic compounds typically involves multiple steps and requires careful optimization to achieve high purity and yield. The specific synthetic route for 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)benzenesulfonamide is not detailed in available literature, but it likely involves similar strategies used for related compounds.

Biological and Pharmacological Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for determining its therapeutic potential and safety profile. Interaction studies with biological targets such as enzymes or receptors can provide insights into its mechanism of action. Techniques such as binding assays, enzyme inhibition studies, and cell-based assays are typically employed.

Comparison with Similar Compounds

The complexity and unique combination of functional groups in 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)benzenesulfonamide distinguish it from simpler analogs like benzamides and indole derivatives. This distinction may impart unique biological activities that warrant further investigation.

Compound NameStructure FeaturesUnique Aspects
2-bromobenzamideSimple benzamide structureLacks complex ring systems
N,N-dimethylbenzamideBenzamide with dimethyl groupSimpler structure without oxazepine
Indole DerivativesContains an indole ringDifferent ring system; varied biological activity
5-methylbenzothiazoleBenzothiazole structureDifferent heterocyclic framework

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